N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. This nomenclature precisely describes the substitution pattern and connectivity within the molecular structure. The compound has been assigned Chemical Abstracts Service Registry Number 1020054-52-7, which serves as its unique identifier within the Chemical Abstracts Service Registry database. The Chemical Abstracts Service Registry Number provides an unambiguous reference that distinguishes this specific compound from all other chemical substances, regardless of naming variations or structural similarities.
The Chemical Abstracts Service name for this compound is identical to the International Union of Pure and Applied Chemistry systematic name, confirming the standardized nomenclature across major chemical databases. The registry information indicates that this compound has been formally documented and indexed within the comprehensive Chemical Abstracts Service database system. Additional identifying codes include the Molecular Design Limited Number MFCD09997327, which provides an alternative database reference for the compound.
The systematic naming convention reflects the compound's structural hierarchy, beginning with the acetamide backbone and proceeding to describe the substitution patterns on both aromatic rings. The 3-amino-4-chlorophenyl designation indicates the positions of the amino and chloro substituents on the first benzene ring, while the 4-ethylphenoxy portion describes the ethyl substitution on the second aromatic system.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₁₇ClN₂O₂, indicating a composition of sixteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula reveals the compound's substantial organic framework built around two aromatic ring systems connected through functional group linkages. The molecular weight has been precisely determined as 304.77 daltons, providing essential information for analytical and synthetic applications.
The molecular composition analysis reveals several key structural features that contribute to the compound's overall properties. The presence of two nitrogen atoms indicates the incorporation of both amino and amide functionalities within the molecular structure. The single chlorine atom serves as a halogen substituent that significantly influences the electronic properties of the aromatic system. The two oxygen atoms are distributed between the ether linkage and the carbonyl group of the acetamide functionality.
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₇ClN₂O₂ | |
| Molecular Weight | 304.77 daltons | |
| Carbon Atoms | 16 | |
| Hydrogen Atoms | 17 | |
| Nitrogen Atoms | 2 | |
| Oxygen Atoms | 2 | |
| Chlorine Atoms | 1 |
The elemental analysis demonstrates that carbon represents the predominant atomic component, consistent with the compound's aromatic character and organic framework. The hydrogen-to-carbon ratio of approximately 1.06 reflects the aromatic nature of the molecule with limited aliphatic components. The heteroatom content, comprising nitrogen, oxygen, and chlorine, constitutes approximately 18% of the total molecular composition, indicating significant functional group diversity within the structure.
Three-Dimensional Conformational Analysis via X-ray Crystallography
The search results do not contain specific X-ray crystallographic data for this compound. While the compound's two-dimensional structure has been documented through various chemical databases and suppliers, detailed three-dimensional conformational information derived from single-crystal X-ray diffraction studies was not identified in the available sources.
X-ray crystallographic analysis would typically provide crucial information about bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice. Such data would reveal the preferred conformational arrangements of the compound in the solid state, including the relative orientations of the two aromatic ring systems and the spatial arrangement of functional groups.
The absence of crystallographic data in the current literature suggests that comprehensive structural studies focusing on the three-dimensional architecture of this compound may represent an area for future research investigation. Such studies would be particularly valuable for understanding the compound's solid-state properties and potential intermolecular interactions that could influence its physical and chemical behavior.
Spectroscopic Fingerprint Identification Nuclear Magnetic Resonance, Infrared, Mass Spectrometry
The available search results do not contain specific spectroscopic characterization data for this compound. Nuclear magnetic resonance, infrared, and mass spectrometry data that would provide detailed spectroscopic fingerprints for this compound were not identified in the reviewed sources.
Nuclear magnetic resonance spectroscopy would typically provide information about the chemical environment of hydrogen and carbon atoms within the molecule, revealing details about aromatic proton patterns, aliphatic substitution, and functional group characteristics. Infrared spectroscopy would identify characteristic vibrational frequencies associated with the amino group, carbonyl functionality, aromatic carbon-carbon bonds, and carbon-hydrogen stretching modes.
Mass spectrometry analysis would determine the molecular ion peak corresponding to the molecular weight of 304.77 daltons and would reveal fragmentation patterns characteristic of the compound's structural features. The absence of detailed spectroscopic data in the current literature indicates that comprehensive analytical characterization studies may represent an important area for future research efforts.
The Simplified Molecular Input Line Entry System representation provided in the search results (O=C(NC1=CC=C(Cl)C(N)=C1)COC2=CC=C(CC)C=C2) offers a textual description of the molecular connectivity that could guide spectroscopic interpretation. However, experimental spectroscopic validation of this structural assignment would require dedicated analytical studies.
Computational Chemistry Predictions of Electronic Structure
The search results do not contain specific computational chemistry data or electronic structure predictions for this compound. Theoretical calculations that would provide insights into molecular orbital characteristics, electron density distributions, electrostatic potential surfaces, and electronic properties were not identified in the available sources.
Computational chemistry approaches would typically employ density functional theory or other quantum mechanical methods to predict electronic structure parameters such as highest occupied molecular orbital and lowest unoccupied molecular orbital energies, dipole moments, and charge distributions. Such calculations would provide valuable insights into the compound's electronic properties and potential reactivity patterns.
The presence of both electron-donating amino groups and electron-withdrawing chloro substituents within the molecular structure suggests that computational studies could reveal interesting electronic characteristics related to the distribution of electron density across the aromatic systems. The acetamide linkage and ether functionality would also contribute to the overall electronic structure through their respective resonance and inductive effects.
Future computational studies could provide predictions about the compound's chemical reactivity, potential for intermolecular interactions, and electronic absorption properties. Such theoretical investigations would complement experimental characterization efforts and provide a comprehensive understanding of the compound's fundamental electronic characteristics.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-12-5-8-14(17)15(18)9-12/h3-9H,2,10,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKKAHWNQFVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207672 | |
| Record name | N-(3-Amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020054-52-7 | |
| Record name | N-(3-Amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorophenol and 4-ethylphenol.
Formation of Intermediate: The 4-ethylphenol is first converted to 4-ethylphenoxyacetic acid through an etherification reaction.
Amidation Reaction: The intermediate 4-ethylphenoxyacetic acid is then reacted with 3-amino-4-chlorophenol in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide is primarily studied for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown significant reductions in cell viability in lung (A549), liver (HepG2), and colon (HCT-116) cancer cells at specific concentrations (see Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5 |
| HepG2 | 10 |
| HCT-116 | 15 |
- Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspases and inhibition of tumor growth signaling pathways. This mechanism highlights its potential as an anticancer agent.
The compound has been investigated for its broader biological activities beyond anticancer effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a subject of interest for metabolic disorder treatments.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in various industrial processes:
- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
- Analytical Chemistry : The compound can be analyzed using advanced techniques such as High Performance Liquid Chromatography (HPLC). For example, separation methods using Newcrom R1 HPLC columns have been developed to isolate impurities and analyze pharmacokinetics effectively.
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on cancer cell lines demonstrated its potential as an antitumor agent:
- Methodology : Different concentrations of the compound were tested against various cancer cell lines.
- Results : Significant reductions in cell viability were observed, indicating potent anticancer activity.
Case Study 2: Enzyme Inhibition Studies
Research focusing on the enzyme inhibition capabilities of this compound revealed:
- Target Enzymes : Specific enzymes related to metabolic pathways were inhibited, suggesting potential applications in treating metabolic disorders.
- Findings : The inhibition was dose-dependent, providing insights into the therapeutic window for future drug development.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Bioactivity Trends
The table below compares the target compound with analogs, emphasizing substituent effects on bioactivity:
Key Observations:
Anti-Cancer Activity: Quinazoline sulfonyl derivatives (e.g., compound 38) exhibit potent anti-cancer activity due to their electron-withdrawing groups and planar aromatic systems, which may intercalate DNA or inhibit kinases. The target compound lacks these groups but may exploit its amino group for hydrogen bonding in alternative pathways.
Enzyme Inhibition: Phenethyl-substituted acetamides (e.g., compound 13) show enhanced 17β-HSD2 inhibition due to hydrophobic interactions with the enzyme’s active site. The target’s 4-ethylphenoxy group may provide moderate hydrophobicity, though less potent than bulkier substituents.
Antimicrobial Potential: Benzo[d]thiazole sulfonyl piperazine acetamides (e.g., compounds 47–50) demonstrate broad-spectrum activity against gram-positive bacteria and fungi. The target’s amino group could enhance solubility but may reduce membrane penetration compared to lipophilic substituents.
Halogen Effects : Chloro and fluoro substituents (e.g., compound in ) improve metabolic stability and receptor affinity. The target’s 4-chloro group may similarly enhance binding but with reduced electronegativity compared to fluoro.
Structure-Activity Relationship (SAR) Insights
- Amino Group: The 3-amino substituent in the target compound may facilitate hydrogen bonding with enzymes like MAO-A/B or AChE, as seen in related acetamides.
- 4-Ethylphenoxy: This group balances lipophilicity and steric bulk, optimizing bioavailability compared to bulkier analogs (e.g., isopropylphenoxy in ).
Research Findings and Hypotheses
Enzyme Inhibition Potential
- MAO-B and AChE Inhibition: Triazole-benzothiazole acetamides and pyrazoloquinoxalinyl derivatives show IC₅₀ values in the nanomolar range. The target’s amino and chloro groups may mimic these interactions, though empirical validation is required.
- 17β-HSD2 Inhibition : Phenethyl-substituted acetamides highlight the importance of hydrophobic extensions. The target’s ethyl group may offer weaker but comparable effects.
Antimicrobial and Anticancer Prospects
- Antifungal Activity: Thiazole and pyridinyl acetamides suggest that heterocyclic substituents enhance activity. The target’s simpler phenoxy group may limit this.
- Anti-Proliferative Effects : Chalcone-acetamide hybrids demonstrate multi-target mechanisms. The target compound’s structure lacks α,β-unsaturated ketones but could act via alternative pathways.
Biological Activity
N-(3-amino-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological properties. The presence of an amino group and a chlorophenyl moiety suggests potential interactions with various biological targets.
The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. It may exert its effects through:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response, thus reducing pain and inflammation.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses related to growth and apoptosis.
- DNA Interaction : There is potential for interference with DNA replication, which could be particularly relevant in cancer therapy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a new antibacterial agent. For instance:
- Activity Against Gram-positive and Gram-negative Bacteria : The compound has shown moderate to high antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cell Line Studies : It has demonstrated high potency against sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. The mechanism involves induction of apoptosis and autophagy, leading to cell death .
- In Vivo Efficacy : In animal models, such as the A375 xenograft model in mice, significant reductions in tumor growth have been observed .
Case Studies and Experimental Data
- Antibacterial Activity Evaluation :
- Anticancer Mechanisms :
Summary of Biological Activities
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate electrostatic potentials (e.g., B3LYP/6-31G*) to predict hydrogen-bond donor/acceptor sites.
- Molecular Dynamics (MD) : Simulate crystal packing using GROMACS or AMBER with force fields like OPLS-AA.
- Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., C–H···O, N–H···O) using CrystalExplorer .
How can researchers resolve discrepancies between experimental and computational spectroscopic data?
Q. Advanced
- Solvent Effects : Include implicit solvent models (e.g., PCM in Gaussian) for NMR/UV-Vis simulations.
- Vibrational Analysis : Compare experimental IR peaks with DFT-calculated frequencies (scaling factor ~0.96).
- Conformational Sampling : Use CREST to explore rotamers and identify dominant conformers .
What strategies are effective in analyzing the stability of the compound under varying pH and temperature conditions?
Q. Advanced
- Kinetic Studies : Monitor degradation via HPLC at 25–60°C and pH 3–11.
- Activation Energy Calculation : Apply Arrhenius equations to extrapolate shelf life.
- Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
How can researchers validate the absence of synthetic byproducts or isomers?
Q. Basic
- 2D NMR (COSY, HSQC) : Identify coupling between aromatic protons and adjacent substituents.
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures.
- LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry .
What are the best practices for handling and storing this compound to prevent degradation?
Q. Basic
- Storage : Under argon at −20°C in amber vials to avoid light/oxidation.
- Handling : Use anhydrous solvents and gloveboxes for hygroscopic intermediates.
- Stability Monitoring : Regular NMR/HPLC checks every 6 months .
How can researchers design derivatives to study structure-activity relationships (SAR) for biological applications?
Q. Advanced
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring or vary the ethylphenoxy chain length.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.
- Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability via SwissADME .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
